3-(2,4-Difluorobenzoyl)-4-methylpyridine
Overview
Description
3-(2,4-Difluorobenzoyl)-4-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 2,4-difluorobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. Continuous-flow reactors allow for better control of reaction parameters, such as temperature and residence time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the 2,4-difluorobenzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-(2,4-Difluorobenzoyl)-4-carboxypyridine
Reduction: 3-(2,4-Difluorobenzoyl)-4-methylpyridin-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,4-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can facilitate interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorobenzoyl)pyridine
- 4-Methyl-3-(trifluoromethyl)pyridine
- 3-(2,4-Dichlorobenzoyl)-4-methylpyridine
Uniqueness
3-(2,4-Difluorobenzoyl)-4-methylpyridine is unique due to the presence of both the difluorobenzoyl group and the methyl group on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications. The difluorobenzoyl group can enhance the compound’s stability and reactivity, while the methyl group can influence its solubility and overall molecular interactions .
Properties
IUPAC Name |
(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZQIOVEJKKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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